molecular formula C19H16N4O2 B2662982 3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenylpropanamide CAS No. 1207026-31-0

3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenylpropanamide

Cat. No.: B2662982
CAS No.: 1207026-31-0
M. Wt: 332.363
InChI Key: ALWWDQWDQBBZTL-UHFFFAOYSA-N
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Description

The compound “3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenylpropanamide” is a derivative of indole . Indole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This compound selectively stimulated Toll-like receptor 4 (TLR4) in human and mouse cells .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . Synthetic modifications of the pyrimido indole scaffold at the carboxamide, N-3, and N-5 positions have been reported .


Molecular Structure Analysis

The molecular structure of this compound is based on the indole nucleus, which is aromatic in nature due to the presence of 10 π-electrons . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors .

Scientific Research Applications

Medicinal Chemistry Applications

Several studies have focused on the synthesis and biological activity of compounds structurally related to "3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenylpropanamide." For instance, research on pyrimidine and pyridine derivatives highlights their potential as antiprotozoal, antimicrobial, and anti-inflammatory agents. These compounds have shown activity against various pathogens and conditions, indicating their potential for developing new therapeutic agents (Sundberg et al., 1990); (Tozkoparan et al., 1999).

Polymer Science Applications

Research on aromatic polyamides and polyimides based on related structural motifs demonstrates their utility in creating materials with desirable thermal and mechanical properties. These polymers exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, making them suitable for high-performance applications (Yang & Lin, 1995).

Materials Chemistry Applications

Studies have also explored the synthesis and properties of nanoparticles and luminescent materials incorporating structurally similar compounds. These materials show promise in various technological applications, including sensing, imaging, and electronics, due to their unique optical and electronic properties (Tigaa et al., 2017).

Mechanism of Action

The compound selectively stimulated Toll-like receptor 4 (TLR4) in human and mouse cells, leading to the activation of NFκB and production of type I interferon associated cytokines, IL-6 and interferon γ-induced protein 10 (IP-10) .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of efficient and green synthetic routes for the synthesis of libraries of heterocyclic compounds is still of great importance to synthetic and medical chemists .

Properties

IUPAC Name

3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c24-16(21-13-6-2-1-3-7-13)10-11-23-12-20-17-14-8-4-5-9-15(14)22-18(17)19(23)25/h1-9,12,22H,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWWDQWDQBBZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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